molecular formula C19H20Cl2FN3O3S B425542 2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide

2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide

Cat. No.: B425542
M. Wt: 460.3g/mol
InChI Key: KJOTVGHYAXFKDV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, fluorophenyl, piperazinyl, and benzenesulfonamide groups. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperazinyl Intermediate: The initial step involves the reaction of 2-fluorophenyl with piperazine under controlled conditions to form the piperazinyl intermediate.

    Introduction of the Dichloro Group: The intermediate is then reacted with a dichlorinating agent to introduce the dichloro groups.

    Sulfonamide Formation: The final step involves the reaction of the dichloro-piperazinyl intermediate with benzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Shares similar dichloro and fluorine substituents but differs in the core structure.

    2,4-Dichloro-5-methylpyrimidine: Similar dichloro groups but with a methyl substituent instead of fluorophenyl.

    2,4-Bisanilinopyrimidine: Contains dichloro groups and aniline substituents, differing in the overall structure.

Uniqueness

2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide is unique due to its combination of dichloro, fluorophenyl, piperazinyl, and benzenesulfonamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H20Cl2FN3O3S

Molecular Weight

460.3g/mol

IUPAC Name

2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C19H20Cl2FN3O3S/c1-23(29(27,28)18-12-14(20)6-7-15(18)21)13-19(26)25-10-8-24(9-11-25)17-5-3-2-4-16(17)22/h2-7,12H,8-11,13H2,1H3

InChI Key

KJOTVGHYAXFKDV-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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